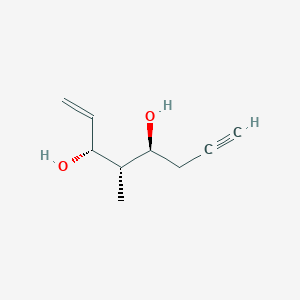
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is an organic compound characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol). The compound’s structure includes a methyl group and specific stereochemistry, making it a chiral molecule with three stereocenters. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- typically involves multiple steps, including the formation of the alkyne and the introduction of hydroxyl groups. One common method is the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired alkyne structure. The hydroxyl groups can be introduced through hydroboration-oxidation reactions, where the alkyne undergoes hydroboration followed by oxidation to form the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octen-7-yne-3,5-diol, 4-methyl-: Similar structure but without specific stereochemistry.
1-Octen-7-yne-3,5-diol: Lacks the methyl group.
1-Octen-7-yne-3-ol: Contains only one hydroxyl group.
Uniqueness
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of three stereocenters and the combination of alkyne and diol functionalities make it a versatile compound in various applications.
Propriétés
Numéro CAS |
309716-28-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(3R,4S,5S)-4-methyloct-1-en-7-yne-3,5-diol |
InChI |
InChI=1S/C9H14O2/c1-4-6-9(11)7(3)8(10)5-2/h1,5,7-11H,2,6H2,3H3/t7-,8-,9+/m1/s1 |
Clé InChI |
QJLPSSSPXITMCC-HLTSFMKQSA-N |
SMILES isomérique |
C[C@@H]([C@H](CC#C)O)[C@@H](C=C)O |
SMILES canonique |
CC(C(CC#C)O)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
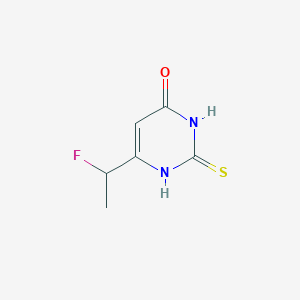
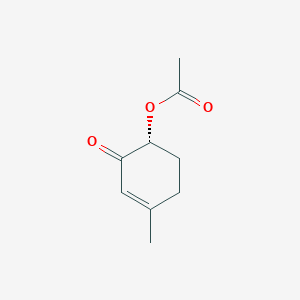

![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
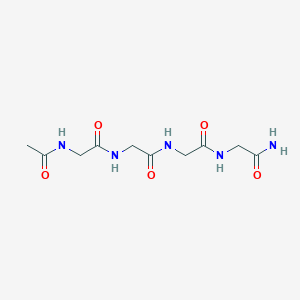
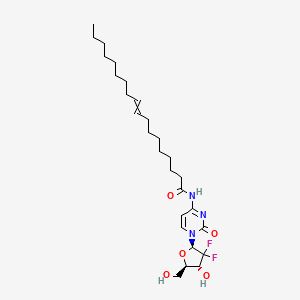
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
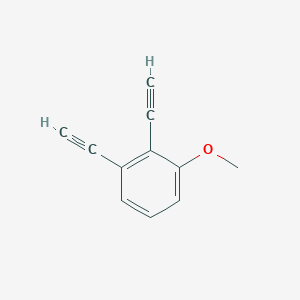
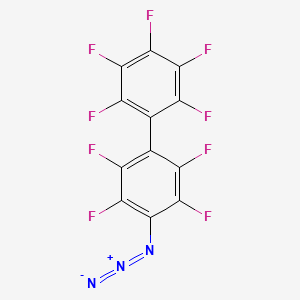
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
